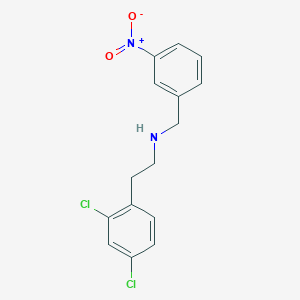
2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine, also known as AG-964, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenethylamines and has been found to have various biochemical and physiological effects.
作用机制
2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine works by binding to the serotonin transporter and blocking the reuptake of serotonin. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can result in an enhancement of serotonin neurotransmission. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used for the treatment of depression and anxiety.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been found to increase the levels of extracellular serotonin in the brain, which can lead to an enhancement of serotonin neurotransmission. This compound has also been found to increase the levels of dopamine and norepinephrine in the brain, which can have positive effects on mood and motivation.
实验室实验的优点和局限性
2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine has several advantages for use in lab experiments. It is a highly selective serotonin transporter inhibitor, which means that it can be used to study the role of serotonin in various physiological and behavioral processes. However, one limitation of this compound is that it has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine. One potential application is in the treatment of depression and anxiety. Studies have shown that this compound has antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential as a therapeutic agent for these disorders. Another future direction is to study the long-term effects of this compound on neurotransmitter systems and behavior. This could provide valuable insights into the role of serotonin in various physiological and behavioral processes. Finally, further research is needed to determine the safety and efficacy of this compound in humans.
合成方法
The synthesis of 2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine involves the reaction of 2,4-dichlorophenylacetonitrile with 3-nitrobenzylamine in the presence of a reducing agent such as lithium aluminum hydride. This reaction results in the formation of this compound as a white crystalline solid.
科学研究应用
2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective serotonin transporter inhibitor, which means that it can block the reuptake of serotonin in the brain. This property makes this compound a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and obsessive-compulsive disorder.
属性
IUPAC Name |
2-(2,4-dichlorophenyl)-N-[(3-nitrophenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c16-13-5-4-12(15(17)9-13)6-7-18-10-11-2-1-3-14(8-11)19(20)21/h1-5,8-9,18H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAUYPSNMNBHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNCCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-phenoxyethyl)thio]-1,3-benzoxazole](/img/structure/B5027264.png)
![4-chloro-2-[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5027268.png)

![10-(diphenylmethylene)-4-(4-methoxy-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5027301.png)
![2-(1H-indazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B5027304.png)
![2-(1H-benzimidazol-2-ylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5027305.png)
![N-[5-(1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5027310.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5027315.png)

![3-isopropoxy-6-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridazine](/img/structure/B5027325.png)

![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5027349.png)

![4-phenyl-N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5027363.png)